molecular formula C16H12N2O7 B1247750 2-Methyl-6-nitrobenzoic anhydride CAS No. 434935-69-0

2-Methyl-6-nitrobenzoic anhydride

Cat. No.: B1247750
CAS No.: 434935-69-0
M. Wt: 344.27 g/mol
InChI Key: YEKPNMQQSPHKBP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methyl-6-nitrobenzoic anhydride, also known as the Shiina reagent , primarily targets carboxylic acids . Carboxylic acids are organic compounds that contain a carboxyl group and play a crucial role in the biochemistry of life.

Mode of Action

The Shiina reagent interacts with carboxylic acids through a process called intermolecular dehydration condensation . This interaction results in the formation of an anhydride structure, which is a more reactive form of the carboxylic acid .

Result of Action

The action of this compound results in the formation of various organic compounds, including amides, lactones, esters, and peptides . These compounds have diverse applications in the field of organic chemistry and biochemistry.

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and pH. The Shiina macrolactonization reaction, for instance, proceeds effectively at room temperature under basic or neutral conditions . The stability of the reagent and the products of its reactions may also be affected by factors such as light, humidity, and the presence of other chemicals.

Safety and Hazards

The compound is toxic; inhalation, ingestion or skin contact with the material may cause severe injury or death. Contact with molten substance may cause severe burns to skin and eyes .

Future Directions

2-Methyl-6-nitrobenzoic anhydride is an important intermediate in organic synthesis. It can be used as an acylating agent to convert acids into the corresponding anhydrides . Due to its unique structure, it can also be used in the synthesis of dyes, pharmaceutical chemistry, and pesticide synthesis .

Biochemical Analysis

Biochemical Properties

2-Methyl-6-nitrobenzoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of medium- and large-sized lactones from hydroxycarboxylic acids via intramolecular ring closure. The compound interacts with carboxylic acids, promoting intermolecular dehydration condensation . Additionally, this compound is employed as a coupling promoter in the synthesis of amides, lactones, esters, and peptides .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in synthetic reactions suggests potential interactions with cellular components involved in esterification, amidation, and peptide coupling. These interactions may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through intermolecular dehydration condensation of carboxylic acids. This process involves the formation of an anhydride intermediate, which then reacts with alcohols or amines to form esters or amides, respectively . The compound’s ability to promote these reactions under mild conditions makes it a valuable reagent in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is stable under standard conditions but may degrade over time or under specific conditions. Long-term effects on cellular function have not been extensively studied, but its role in synthetic reactions suggests potential impacts on cellular processes involving esterification and amidation .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. As with any chemical reagent, varying dosages may result in threshold effects, toxicity, or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of esters, amides, and lactones. It interacts with carboxylic acids and alcohols or amines, facilitating their conversion into esters or amides through intermolecular dehydration condensation . The compound’s role in these pathways may influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Its interactions with carboxylic acids, alcohols, and amines suggest potential involvement in cellular transport mechanisms related to these biomolecules .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Its role in synthetic reactions implies potential localization in cellular compartments involved in esterification, amidation, and peptide coupling .

Preparation Methods

2-Methyl-6-nitrobenzoic anhydride can be synthesized through the nitration of 2-methylbenzoic acid, followed by dehydration condensation. The nitration process involves reacting 2-methylbenzoic acid with a nitrating agent such as nitric acid to form 2-methyl-6-nitrobenzoic acid. This intermediate is then reacted with an anhydride-forming agent, such as acetic anhydride, to yield this compound .

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

2-Methyl-6-nitrobenzoic anhydride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and hydroxycarboxylic acids. The major products formed are esters, amides, and lactones, respectively .

Properties

IUPAC Name

(2-methyl-6-nitrobenzoyl) 2-methyl-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7/c1-9-5-3-7-11(17(21)22)13(9)15(19)25-16(20)14-10(2)6-4-8-12(14)18(23)24/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKPNMQQSPHKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC(=O)C2=C(C=CC=C2[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440549
Record name 2-Methyl-6-nitrobenzoic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434935-69-0
Record name 2-Methyl-6-nitrobenzoic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=434935-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-nitrobenzoic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0434935690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-6-nitrobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-nitrobenzoic Anhydride
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Record name 2-METHYL-6-NITROBENZOIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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